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Compound of Interest

4,7-Dimethyl-1H-indazole-3-
Compound Name:
carbaldehyde

Cat. No. B1343718

A detailed guide for researchers, scientists, and drug development professionals on the
structural analysis of substituted indazole-3-carbaldehyde derivatives, offering insights into their
solid-state conformations and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of
4,7-Dimethyl-1H-indazole-3-carbaldehyde. Due to the current absence of publicly available
crystal structure data for 4,7-Dimethyl-1H-indazole-3-carbaldehyde itself, this guide utilizes
crystallographic information from closely related substituted indazole derivatives to infer and
compare structural features. The primary comparators are 1-Methyl-1H-indazole-3-carboxylic
acid and a 5-nitro-1H-indazole-3-carbaldehyde derivative, which allow for an examination of the
effects of substitution at the N1-position and on the benzene ring, as well as the difference
between a carbaldehyde and a carboxylic acid group at the 3-position.

Data Presentation: Crystallographic Parameters of
Indazole Derivatives

The following table summarizes the key crystallographic data for the comparative indazole
derivatives. This data provides a foundation for understanding the solid-state packing and
molecular geometry of these compounds.
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Parameter

1-Methyl-1H-indazole-3-

carboxylic acid[1][2][3][4]

5-nitro-1H-indazole-3-

carbaldehyde derivative[5]

Chemical Formula

CoHsN202

C17H14N40Os3

Molecular Weight

176.17 g/mol [1][3][4]

Crystal System

Monoclinic[1][3][4]

Space Group

P21/n[4]

Unit Cell Dimensions

a 7.5470(15) A[1][3][4] -

b 14.873(3) A[1][3][4] -

c 14.924(3) A[1][3][4] -

a 90° -

B 93.10(3)°[1][3][4] -

y 90° -

Volume 1672.7(6) A3[1][3][4] -

z 8[1][3][4] -

Key Bond Lengths

Indazole N-N - -

Indazole C3-C(substituent) - -

Key Bond Angles

Indazole ring angles - -

Dihedral Angles

Indazole ring planarity ) Planar to within 0.0171(10)
A[5]

Angle between indazole and

phenyl group ] 079
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Angle between indazole and
_ 6.50(6)°[5]
nitro group

Experimental Protocols

The determination of the crystal structure of small organic molecules like indazole derivatives
typically involves the following key steps in single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[6] For
organic compounds, slow evaporation of a saturated solution is a common method. A suitable
solvent system is chosen in which the compound has moderate solubility. The solution is left
undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over
several days, promoting the formation of well-ordered crystals. Alternative methods include
slow cooling of a saturated solution or vapor diffusion.

Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a
microscope and mounted on a goniometer head.[1] The mounted crystal is then placed on the
diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka radiation) and a detector.[1][3][4] The crystal is rotated in the X-ray beam, and a
series of diffraction images are collected at different orientations.[7]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the
intensities of the reflections. The data is then integrated and scaled. The crystal structure is
typically solved using direct methods or Patterson methods, which provide initial phases for the
structure factors.

Structure Refinement
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The initial structural model is refined against the experimental data using least-squares
methods. This process involves adjusting atomic coordinates, displacement parameters, and
other model parameters to improve the agreement between the calculated and observed
structure factors. The quality of the final refined structure is assessed by parameters such as
the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small
organic molecule.
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General workflow for X-ray crystallography.
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Structural Comparison and Insights

While a direct comparison with 4,7-Dimethyl-1H-indazole-3-carbaldehyde is not yet possible,
the analysis of the available data for related structures provides valuable insights into the
conformational preferences and intermolecular interactions of the indazole scaffold.

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal
system with the space group P21/n.[1][3][4] The presence of a carboxylic acid group at the 3-
position introduces the potential for strong hydrogen bonding interactions, which are indeed
observed in the crystal packing, leading to the formation of inversion dimers.[1][2][3][4] The
methyl group at the N1-position will influence the overall packing and steric interactions within
the crystal lattice.

In the case of the 5-nitro-1H-indazole-3-carbaldehyde derivative, the indazole ring is reported
to be essentially planar.[5] The dihedral angles between the indazole ring and the substituent
groups (nitro and phenyl) are relatively small, suggesting a largely coplanar arrangement.[5]
The crystal packing is influenced by m—1t stacking interactions between the aromatic rings and
C—H---O hydrogen bonds.[5]

For the target compound, 4,7-Dimethyl-1H-indazole-3-carbaldehyde, we can anticipate that
the aldehyde group at the 3-position will likely participate in weaker C—H---O hydrogen bonds
compared to the carboxylic acid. The dimethyl substitution at the 4 and 7 positions on the
benzene ring will significantly impact the steric environment around the molecule. This could
lead to different crystal packing arrangements compared to the unsubstituted or
monosubstituted derivatives. The electronic effects of the methyl groups (electron-donating)
may also subtly influence the bond lengths and angles within the indazole core.

Conclusion

This guide provides a framework for understanding the crystallographic features of 4,7-
Dimethyl-1H-indazole-3-carbaldehyde derivatives by comparing them with structurally related
compounds. The presented data for 1-Methyl-1H-indazole-3-carboxylic acid and a 5-nitro-1H-
indazole-3-carbaldehyde derivative highlight the influence of different substituents on the
crystal packing and molecular conformation. Future experimental determination of the crystal
structure of 4,7-Dimethyl-1H-indazole-3-carbaldehyde will be crucial for a definitive
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comparison and a deeper understanding of its solid-state properties, which are vital for its
application in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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